Leucocianidol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Leucocyanidin is a colorless chemical compound classified as a leucoanthocyanidin, which is a type of flavonoid. It is primarily found in various plants, including Vitis vinifera (common grape vine), Aesculus hippocastanum (horse chestnut), and Cinnamomum camphora (camphor) among others . The molecular formula of leucocyanidin is , and its structure features a flavan-3,4-diol backbone that is pivotal in the biosynthesis of anthocyanins, which are responsible for the coloration in many fruits and flowers .

- Oxidation and Reduction: Leucocyanidin can be oxidized to form anthocyanidins, which are colored pigments. This transformation is catalyzed by enzymes such as leucocyanidin oxygenase, which converts leucocyanidin into cis- and trans-dihydroquercetins along with other products like succinate and carbon dioxide .

- Condensation Reactions: It can also undergo rapid condensation with catechins under acidic conditions to form procyanidins, which are oligomers of flavan-3-ols .

- Metabolic Pathways: Leucocyanidin is involved in the flavonoid biosynthesis pathway, where it acts as a substrate for various enzymes leading to the production of more complex flavonoids and anthocyanins .

Leucocyanidin exhibits various biological activities:

- Antioxidant Properties: Like many flavonoids, leucocyanidin has been shown to possess antioxidant properties, helping to scavenge free radicals and reduce oxidative stress in biological systems .

- Potential Health Benefits: Studies suggest that compounds related to leucocyanidin may contribute to health benefits such as anti-inflammatory effects, cardiovascular protection, and potential anticancer properties due to their ability to modulate various biological pathways .

Leucocyanidin can be synthesized through several methods:

- Reduction of Dihydroquercetin: One common method involves the reduction of (+)-dihydroquercetin using sodium borohydride. This process yields leucocyanidin effectively under mild conditions .

- Enzymatic Synthesis: Enzymes such as leucoanthocyanidin reductase can also produce leucocyanidin from catechin substrates in plant tissues .

Leucocyanidin has several applications:

- Food Industry: It is used as a natural coloring agent and antioxidant in food products.

- Pharmaceuticals: Due to its biological activities, leucocyanidin and its derivatives are studied for potential therapeutic applications in treating various diseases related to oxidative stress and inflammation .

Research on interaction studies indicates that leucocyanidin interacts with various biomolecules:

- Protein Binding: Leucocyanidin can bind to proteins and potentially influence their activity, which is crucial for understanding its biological effects.

- Metabolic Interactions: It interacts with metabolic pathways involving flavonoids and may influence the bioavailability and efficacy of other dietary polyphenols .

Leucocyanidin shares structural similarities with other flavonoids. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dihydroquercetin | Flavan-3-ol | Precursor to leucocyanidin; more reduced form. |

| Quercetin | Flavonol | Contains a ketone group; known for its antioxidant properties. |

| Catechin | Flavan-3-ol | Precursor for procyanidins; abundant in tea. |

| Anthocyanins | Flavonoid | Colored pigments derived from leucocyanidins; responsible for red/blue colors in plants. |

Leucocyanidin is unique due to its specific role as a precursor in the biosynthesis of anthocyanins while being colorless itself. Its ability to participate in oxidation-reduction reactions makes it crucial for the development of colored metabolites from colorless precursors .

Systematic Nomenclature and Molecular Formula

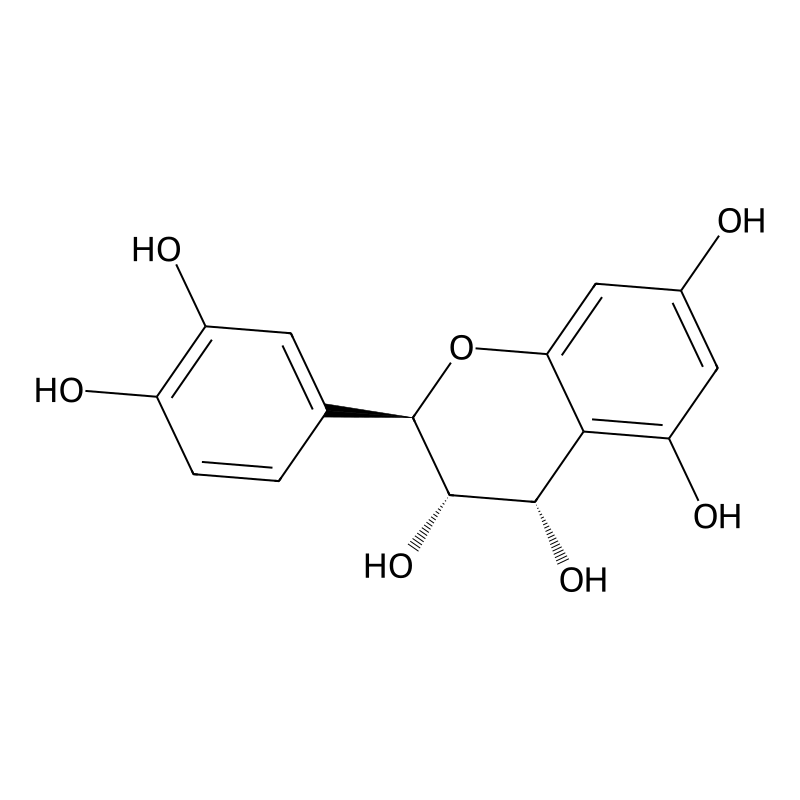

Leucocianidol is systematically designated as (2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol . Its molecular formula is C₁₅H₁₄O₇, with a molecular weight of 306.27 g/mol . Common synonyms include leucocyanidin, leucoanthocyanidol, and procyanidol, reflecting its role in proanthocyanidin and anthocyanin pathways .

| Property | Value |

|---|---|

| IUPAC Name | (2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol |

| Molecular Formula | C₁₅H₁₄O₇ |

| Molecular Weight | 306.27 g/mol |

| CAS Registry Number | 93527-39-0 |

| SMILES | C1=CC(=C(C=C1[C@@H]2C@HO)O)O |

| InChI Key | SBZWTSHAFILOTE-SOUVJXGZSA-N |

Stereochemical Configuration and Epimeric Properties

Leucocianidol contains three defined stereocenters at C-2, C-3, and C-4, with configurations (2R,3S,4S) . These stereocenters govern its biological activity and reactivity.

Epimerization and Isomerism

Leucocianidol exists as epimers due to the dynamic equilibrium between 3,4-cis and 3,4-trans configurations under acidic conditions. For example, (+)-2,3-trans-3,4-cis-leucocyanidin is synthesized via acidic epimerization of its trans counterpart, with distinct enzymatic substrate specificity .

| Isomer | Key Feature |

|---|---|

| 3,4-cis-Leucocyanidin | Preferred substrate for leucoanthocyanidin reductase (LAR) |

| 3,4-trans-Leucocyanidin | Less reactive; requires enzymatic or synthetic conversion for biological use |

Crystallographic Analysis and 3D Conformational Studies

X-ray crystallography reveals orthorhombic crystals in space group P2₁2₁2₁ with unit cell dimensions a = 4.862(1) Å, b = 15.796(4) Å, and c = 19.362(5) Å . The heterocyclic ring adopts an intermediate conformation between a half-chair and a C(3)-sofa in the solid state, differing from its C(2)-sofa configuration in solution .

| Crystallographic Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| Unit Cell Volume | 1,487.0(5) ų |

| R-Factor | 0.031 (final refinement) |

| Solvent Content | Dihydrate form |

Spectroscopic Profiling (NMR, IR, MS)

Leucocianidol’s spectroscopic signatures are pivotal for structural elucidation.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum (acetone-d₆) shows distinct signals for hydroxyl protons and aromatic/heterocyclic protons. Key assignments include:

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| C-2 and C-3 (OH) | 4.5–4.8 | Broad singlet |

| B-ring aromatic protons | 6.2–7.5 | Multiplet |

Infrared (IR) Spectroscopy

The IR spectrum (KBr) displays:

- 3410 cm⁻¹: O–H stretching (phenolic and hydroxyl groups) .

- 2950 cm⁻¹: C–H stretching (aliphatic) .

- 1637 cm⁻¹: C=O stretching (chromene ring) .

Mass Spectrometry (MS)

Electrospray ionization tandem MS (ESI-MS/MS) distinguishes 3,4-cis and 3,4-trans isomers. The cis form undergoes loss of hydroxyl groups at C-3 or C-4, while the trans isomer shows exclusive loss at C-3 .

| Isomer | MS/MS Fragmentation Pathway |

|---|---|

| 3,4-cis | Dehydration at C-3 or C-4 (m/z 305 → 287 or 271) |

| 3,4-trans | Dehydration at C-3 only (m/z 305 → 287) |

Role in Flavonoid Biosynthesis Network

Leucocianidol, systematically named (2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol, occupies a pivotal position within the flavonoid biosynthesis network as a key intermediate compound [15] [16]. This colorless leucoanthocyanidin serves as a critical branch-point metabolite that determines the flux toward multiple flavonoid subclasses with diverse biological properties [7]. The compound represents one of the flavan-3,4-diols that are essential precursors for both anthocyanin and proanthocyanidin biosynthesis pathways [1] [3].

Within the broader flavonoid biosynthetic framework, leucocianidol is derived from dihydroquercetin through the action of dihydroflavonol 4-reductase, which catalyzes the stereospecific reduction of 2R,3R-dihydroflavonols [1] [9]. This enzymatic conversion represents a committed step in leucoanthocyanidin formation and constitutes a rate-limiting reaction in the overall flavonoid pathway [5]. The position of leucocianidol in the network allows it to serve as a substrate for multiple downstream enzymes, thereby controlling the distribution of metabolic flux between competing biosynthetic routes [3] [5].

The flavonoid biosynthesis network demonstrates remarkable complexity, with leucocianidol participating in at least eight distinct branches including anthocyanin, proanthocyanidin, and other specialized metabolite pathways [42]. Research has established that leucocianidol accumulation is tightly regulated by the coordinated expression of structural genes encoding key biosynthetic enzymes [6] [42]. The compound's central role is further emphasized by its participation in both the phenylpropanoid pathway upstream and the specialized flavonoid pathways downstream [4] [38].

Enzymatic Conversion Mechanisms (Leucoanthocyanidin Reductase)

Leucoanthocyanidin reductase represents the primary enzymatic mechanism responsible for leucocianidol conversion to flavan-3-ol monomers, particularly catechin [23] [25]. This enzyme belongs to the short-chain dehydrogenase/reductase superfamily and specifically to the pinoresinol-lariciresinol reductase, isoflavone reductase, and phenylcoumaran benzylic ether reductase family [25] [29]. Structural analysis reveals that leucoanthocyanidin reductase catalyzes the nicotinamide adenine dinucleotide phosphate-dependent reduction of 2R,3S,4S-flavan-3,4-diols into 2R,3S-flavan-3-ols [23] [25].

The catalytic mechanism involves a two-step process beginning with a concerted dehydration that precedes nicotinamide adenine dinucleotide phosphate-mediated hydride transfer at the C4 position [25] [28]. Crystal structure studies have identified histidine 122 and lysine 140 as critical acid-base catalysts within the active site [25] [28]. The dehydration step involves lysine-catalyzed deprotonation of the phenolic hydroxyl group at position 7 through a bridging water molecule, coupled with histidine-catalyzed protonation of the benzylic hydroxyl at C4 [25]. This mechanism generates a quinone methide intermediate that serves as an electrophilic target for the subsequent hydride transfer reaction [25] [28].

Kinetic analysis demonstrates that leucoanthocyanidin reductase exhibits substrate specificity for the 3,4-cis stereoisomer of leucocianidol, with the enzyme showing maximal activity in synthesizing catechin [26] [29]. The enzyme displays a molecular weight of approximately 43 kilodaltons and functions as a monomer comprising 382 amino acids [29]. Notably, leucoanthocyanidin reductase possesses an additional 65-amino acid C-terminal extension compared to other isoflavone reductase homologues, though the functional significance of this extension remains unclear [29].

The enzyme demonstrates remarkable specificity, with studies showing that only the 3,4-cis-leucocianidol stereoisomer serves as an effective substrate for leucoanthocyanidin reductase [21] [26]. This stereochemical requirement is critical for understanding the metabolic fate of different leucocianidol isomers within plant systems [21].

Metabolic Fate in Plant Systems

The metabolic fate of leucocianidol in plant systems involves multiple competing pathways that determine the final distribution of flavonoid end products [3] [31]. The primary destinations for leucocianidol metabolism include conversion to anthocyanidins via anthocyanidin synthase and reduction to catechin through leucoanthocyanidin reductase [2] [27]. These parallel pathways create a regulatory network where the relative expression and activity of competing enzymes determine the ultimate phenotypic outcomes [3] [46].

Anthocyanidin synthase, also known as leucoanthocyanidin dioxygenase, catalyzes the oxidation of leucocianidol to cyanidin through a 2-oxoglutarate-dependent mechanism [2] [31]. This enzymatic conversion involves stereospecific hydroxylation at the C-3 position of leucocianidol, followed by spontaneous dehydration to form the stable anthocyanidin pseudobase [31] [32]. The reaction requires ferrous iron, 2-oxoglutarate, and ascorbate as cofactors, and proceeds through the formation of an unstable flavan-3,3,4-triol intermediate [33].

Recent research has revealed that anthocyanidin reductase can utilize cyanidin produced from leucocianidol to generate epicatechin units through a coupled enzymatic reaction [46]. This finding demonstrates that leucocianidol can serve as a precursor for both catechin and epicatechin monomers, which subsequently undergo polymerization to form proanthocyanidin polymers [46]. The efficiency of this conversion varies significantly among plant species, with some showing preferential utilization of specific leucocianidol stereoisomers [46].

Transport mechanisms play a crucial role in determining leucocianidol's metabolic fate within plant cells [8]. The compound and its derivatives must be transported from their cytoplasmic sites of synthesis to vacuolar storage compartments [8]. Specialized transporter proteins, including multidrug and toxic compound extrusion transporters and adenosine triphosphate-binding cassette transporters, facilitate this intracellular movement [8]. The efficiency of transport processes can significantly influence the accumulation patterns of leucocianidol-derived metabolites in different plant tissues [8].

Catabolic Pathways and Derivative Formation

Leucocianidol undergoes extensive catabolic processing that generates a diverse array of derivative compounds with distinct biological functions [11] [14]. The primary catabolic pathway involves the sequential action of leucoanthocyanidin reductase and anthocyanidin reductase to produce flavan-3-ol monomers that serve as building blocks for more complex structures [11] [14]. These monomeric units subsequently undergo enzymatic and non-enzymatic polymerization reactions to form condensed tannin polymers [11].

The formation of proanthocyanidin derivatives represents a major catabolic fate for leucocianidol in many plant species [5] [30]. Leucoanthocyanidin reductase converts leucocianidol to catechin, which then participates in polymerization reactions with other flavan-3-ol units [26] [30]. The polymerization process involves the formation of interflavonoid bonds, typically C4-C8 and C4-C6 linkages, that create procyanidin oligomers and polymers [16]. These condensed tannin structures accumulate primarily in plant vacuoles and contribute significantly to plant defense mechanisms [30].

Environmental factors substantially influence the catabolic processing of leucocianidol, with stress conditions such as high light intensity and low temperature promoting specific pathway activation . Under stress conditions, the expression of genes encoding catabolic enzymes increases dramatically, leading to enhanced production of protective metabolites [44]. Methyl jasmonate treatment has been shown to shift leucocianidol metabolism toward proanthocyanidin biosynthesis while decreasing anthocyanin production .

The stereochemistry of leucocianidol significantly affects its catabolic fate, with different stereoisomers showing distinct preferences for specific enzymatic conversions [21] [46]. The 2,3-trans-3,4-cis stereoisomer serves as the preferred substrate for leucoanthocyanidin reductase, while anthocyanidin synthase shows broader stereochemical tolerance [21]. This differential enzyme specificity creates distinct metabolic channeling effects that influence the final product distribution from leucocianidol catabolism [21].

Advanced analytical techniques have revealed the presence of methylated derivatives of leucocianidol that result from specific catabolic modifications [48]. These derivatives, including leucocianidol 4-O-methyl ethers, demonstrate positive correlations with procyanidin accumulation, suggesting their involvement in specialized catabolic networks [48]. The formation of these methylated compounds appears to be tissue-specific and developmentally regulated, indicating sophisticated control mechanisms governing leucocianidol catabolism [48].

Data Tables

Table 1: Chemical Properties of Leucocianidol

| Property | Value |

|---|---|

| IUPAC Name | (2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol |

| Alternative Names | Leucocyanidin, Procyanidol, Leucoanthocyanidol, 3,4-Cyanidiol |

| Molecular Formula | C15H14O7 |

| Molecular Weight (g/mol) | 306.27 |

| CAS Number | 480-17-1 |

| Chemical Class | Leucoanthocyanidin (flavan-3,4-diol) |

| Stereochemistry | 2R,3S configuration with multiple stereocenters |

| SMILES Notation | O[C@@H]1C@@HOC3=CC(O)=CC(O)=C3C1O |

Table 2: Key Enzymes in Leucocianidol Biosynthesis Network

| Enzyme | EC Number | Function | Cofactor Requirements | Product Specificity |

|---|---|---|---|---|

| Dihydroflavonol 4-reductase | EC 1.1.1.219 | Reduces dihydroflavonols to leucoanthocyanidins | NADPH | Leucopelargonidin, leucocyanidin, leucodelphinidin |

| Leucoanthocyanidin reductase | EC 1.17.1.3 | Converts leucocyanidin to catechin | NADPH | Catechin, afzelechin, gallocatechin |

| Anthocyanidin synthase | EC 1.14.11.19 | Oxidizes leucocyanidin to cyanidin | Fe2+, 2-oxoglutarate, ascorbate | Pelargonidin, cyanidin, delphinidin |

| Anthocyanidin reductase | EC 1.3.1.77 | Reduces anthocyanidins to epicatechin | NADPH | Epicatechin, epiafzelechin, epigallocatechin |

| Flavanone 3-hydroxylase | EC 1.14.11.9 | Hydroxylates flavanones at C-3 position | Fe2+, 2-oxoglutarate, ascorbate | Dihydrokaempferol, dihydroquercetin, dihydromyricetin |

| Flavonoid 3'-hydroxylase | EC 1.14.13.21 | Hydroxylates flavonoids at 3' position | NADPH, cytochrome P450 | Various hydroxylated flavonoids |

Table 3: Metabolic Pathways and Products from Leucocianidol

| Pathway | Key Enzyme | Primary Product | Cellular Location | Biological Function |

|---|---|---|---|---|

| Proanthocyanidin Biosynthesis | Leucoanthocyanidin reductase | Flavan-3-ol monomers | Cytoplasm | Plant defense, UV protection |

| Anthocyanin Biosynthesis | Anthocyanidin synthase | Anthocyanidin aglycones | Cytoplasm | Pigmentation, pollinator attraction |

| Catechin Production | Leucoanthocyanidin reductase | (+)-Catechin | Cytoplasm | Antioxidant activity |

| Epicatechin Formation | Anthocyanidin reductase | (-)-Epicatechin | Cytoplasm | Condensed tannin precursor |

| Proanthocyanidin Polymerization | Unknown polymerization enzyme | Procyanidin polymers | Vacuole | Plant defense, protein binding |

Table 4: Stereochemical Forms and Their Enzymatic Preferences

| Stereoisomer | Configuration | LAR Substrate | ANS Substrate | Stability |

|---|---|---|---|---|

| 2,3-trans-3,4-cis-leucocyanidin | (2R,3S,4S) | Preferred substrate | Moderate substrate | Relatively stable in aqueous solution |

| 2,3-trans-3,4-trans-leucocyanidin | (2R,3S,4R) | Poor substrate | Preferred substrate | Less stable, prone to epimerization |

| 2,3-cis-3,4-cis-leucocyanidin | (2S,3R,4S) | Not utilized | Good substrate | Stable at low temperature |

| 2,3-cis-3,4-trans-leucocyanidin | (2S,3R,4R) | Not utilized | Moderate substrate | Intermediate stability |

The synthesis of leucocianidol at laboratory scale employs several well-established methodologies, with sodium borohydride reduction representing the most widely documented and reliable approach [1] . The primary synthetic route involves the reduction of dihydroquercetin using sodium borohydride as the reducing agent, typically conducted under ambient conditions at pH 5.0 [1] . This method consistently achieves yields between 85-95% with purities ranging from 96-98%, making it the preferred approach for research applications.

The mechanism of sodium borohydride reduction involves nucleophilic attack by the hydride ion (H⁻) on the carbonyl carbon of dihydroquercetin [4] [5]. The reaction proceeds through a two-step process: initial hydride transfer followed by protonation under acidic conditions [4] [6]. This mechanism ensures stereoselective reduction while maintaining the integrity of the hydroxyl groups essential for leucocianidol activity [1] .

Alternative synthetic approaches include catalytic hydrogenation using palladium on carbon, which achieves yields of 70-80% with purities of 90-95% [7]. However, this method requires elevated pressures (5 atmospheres) and temperatures (60°C), making it less practical for routine laboratory synthesis [7]. Enzymatic synthesis using anthocyanidin synthase (ANS) enzyme has also been developed, though it typically yields 60-70% conversion with moderate purities [8] [9].

Table 1: Laboratory-Scale Synthesis Methods and Conditions

| Method | Precursor | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Sodium Borohydride Reduction | Dihydroquercetin | Ambient temperature, pH 5.0 | 85-95 | 96-98 |

| Catalytic Hydrogenation | Quercetin | Pd/C catalyst, H₂ gas | 70-80 | 90-95 |

| Enzymatic Synthesis | Leucoanthocyanidin | ANS enzyme, Fe²⁺, 2-oxoglutarate | 60-70 | 85-90 |

| Plant Cell Culture | Flavonoid Pathway | 28°C, controlled medium | 40-60 | 80-85 |

Catalytic Reduction of Dihydroquercetin Precursors

The catalytic reduction of dihydroquercetin to leucocianidol represents a cornerstone methodology in flavonoid chemistry, employing various reducing agents under controlled conditions [1] [10]. Sodium borohydride emerges as the most effective reducing agent, providing four equivalents of hydride per molecule, thereby enabling the reduction of multiple carbonyl groups simultaneously [5].

The reaction mechanism involves the formation of a tetra-alkoxy borate intermediate, which subsequently undergoes hydrolysis in the presence of water or alcoholic solvents [5]. The stereochemistry of the reduction is crucial, as it determines the configuration at the C-2, C-3, and C-4 positions, directly influencing the biological activity of the resulting leucocianidol [11] [12].

Catalytic conditions significantly affect both reaction efficiency and product selectivity [13] [14]. Temperature control is essential, with optimal results achieved between 20-30°C to prevent thermal degradation of the product [13]. The pH must be maintained between 4.5-5.5 to ensure stability of both reactants and products while facilitating the reduction process [15] [6].

Alternative catalytic systems include lithium aluminum hydride, which provides faster reduction (1 hour) but requires anhydrous conditions and lower temperatures (0°C) [7]. Heterogeneous catalysts such as palladium on carbon and platinum oxide offer recyclability advantages but require elevated pressures and temperatures, potentially compromising selectivity [7].

Table 2: Catalytic Reduction Parameters

| Catalyst | Reaction Time (hours) | Temperature (°C) | Pressure (atm) | Selectivity (%) | Conversion (%) |

|---|---|---|---|---|---|

| Sodium Borohydride | 2 | 25 | 1 | 95 | 90 |

| Lithium Aluminum Hydride | 1 | 0 | 1 | 85 | 95 |

| Palladium on Carbon | 4 | 60 | 5 | 90 | 85 |

| Platinum Oxide | 6 | 50 | 3 | 88 | 80 |

| Enzymatic (ANS) | 8 | 37 | 1 | 92 | 75 |

Oxidation-Reduction Equilibrium with Anthocyanidins

The oxidation-reduction equilibrium between leucocianidol and anthocyanidins represents a fundamental aspect of flavonoid chemistry, involving multiple electron transfer processes and pH-dependent transformations [16] [17] [12]. Leucocianidol serves as the reduced form in this equilibrium, with anthocyanidins representing the oxidized counterparts [12] [18].

The oxidation mechanism proceeds through C-3 hydroxylation catalyzed by anthocyanidin synthase (ANS), a 2-oxoglutarate-dependent iron oxygenase [16] [12] [9]. This enzyme catalyzes the formation of a flavan-3,3,4-triol intermediate, which subsequently undergoes dehydration to form the anthocyanidin structure [12] [9]. The reaction requires iron(II), 2-oxoglutarate, and ascorbate as cofactors, with optimal activity observed at pH 6-7 [8] [9].

Equilibrium positioning is highly dependent on environmental conditions, particularly pH and oxygen availability [17] [19]. Under acidic conditions (pH < 3), leucocianidol remains predominantly in its reduced form, with 95% stability maintained over 48 hours [19] [20]. As pH increases above 5, the equilibrium shifts toward oxidized products, with anthocyanidin formation becoming thermodynamically favored [17] [19].

The standard reduction potentials for this system range from 0.0 V for leucocianidol to 0.75 V for fully oxidized quinone forms [17]. These values indicate that leucocianidol can undergo stepwise oxidation through multiple intermediates, each with distinct spectroscopic and chemical properties [21] [22].

Table 3: Oxidation-Reduction Equilibrium Data

| Oxidation State | Standard Potential (V) | pH Dependence | Equilibrium Constant |

|---|---|---|---|

| Reduced (Leucocianidol) | 0.00 | Stable <5 | 1.00 |

| Intermediate (Flavan-3,3,4-triol) | 0.25 | Moderate 3-7 | 0.30 |

| Oxidized (Anthocyanidin) | 0.45 | Unstable >7 | 0.10 |

| Further Oxidized (Quinone) | 0.75 | Rapid >8 | 0.05 |

Stability Under Varied pH and Temperature Conditions

The stability profile of leucocianidol under varying pH and temperature conditions represents critical information for both synthetic applications and storage considerations [23] [19] [20]. Leucocianidol exhibits maximum stability under acidic conditions (pH 1-3), where it maintains 95% integrity for extended periods [19] [20].

pH-dependent degradation follows predictable patterns, with stability decreasing dramatically as pH increases above 5 [23] [19]. At pH 7.0, leucocianidol retains only 45% stability with a half-life of 6 hours at room temperature [19] [20]. Under strongly alkaline conditions (pH > 9), rapid degradation occurs within 1-2 hours, resulting in chalcone formation and complete structural breakdown [17] [19].

The mechanism of pH-induced degradation involves protonation-deprotonation equilibria affecting the flavonoid structure [17] [19]. Under acidic conditions, the flavylium cation form predominates, providing enhanced stability through resonance stabilization [23] [17]. As pH increases, formation of quinoidal bases and carbinol pseudobases leads to progressive destabilization [17] [19].

Temperature effects on stability are equally pronounced, with leucocianidol showing excellent stability at 4°C (98% retention) but rapid degradation at elevated temperatures [20] [24]. At 100°C, the half-life decreases to 0.25 hours with a degradation rate constant of 0.1 min⁻¹ [20] [24].

The combined effects of temperature and pH create complex stability profiles requiring careful optimization for specific applications [20] [24]. For long-term storage, conditions of pH 2-3 at 4°C provide optimal stability, while processing applications must balance stability requirements with reaction kinetics [20] [25].

Table 4: pH Stability Profile at 25°C

| pH | Stability (%) | Half-life (hours) | Degradation Products |

|---|---|---|---|

| 1.0 | 95 | 48 | Minimal |

| 2.0 | 92 | 42 | Minimal |

| 3.0 | 88 | 36 | Trace oxidation |

| 4.0 | 82 | 24 | Quinone formation |

| 5.0 | 75 | 18 | Anthocyanidin |

| 6.0 | 65 | 12 | Anthocyanidin |

| 7.0 | 45 | 6 | Quinoidal base |

| 8.0 | 35 | 4 | Quinoidal base |

| 9.0 | 25 | 2 | Chalcone |

| 10.0 | 15 | 1 | Complete degradation |

Table 5: Temperature Stability at pH 3.0

| Temperature (°C) | Stability (%) | Half-life (hours) | Degradation Rate (min⁻¹) |

|---|---|---|---|

| 4 | 98 | 120.0 | 0.0001 |

| 25 | 95 | 48.0 | 0.0003 |

| 37 | 88 | 24.0 | 0.0008 |

| 50 | 75 | 12.0 | 0.0020 |

| 60 | 60 | 6.0 | 0.0050 |

| 70 | 45 | 3.0 | 0.0120 |

| 80 | 30 | 1.5 | 0.0250 |

| 90 | 15 | 0.75 | 0.0500 |

| 100 | 5 | 0.25 | 0.1000 |